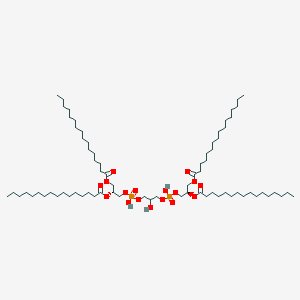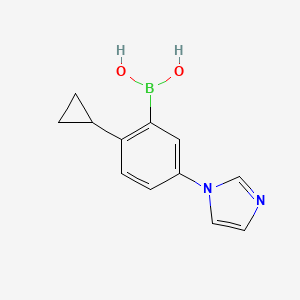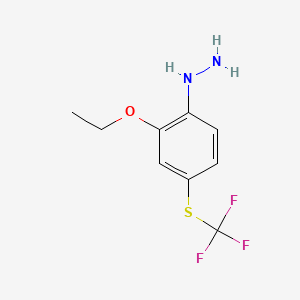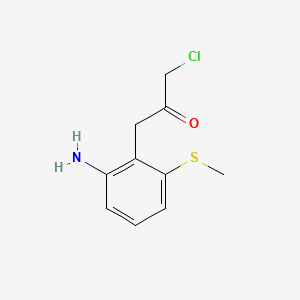
Tetrahexadecanoyl cardiolipin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cardiolipin (16:0/16:0/16:0/16:0), also known as tetrapalmitoyl cardiolipin, is a unique phospholipid primarily found in the inner mitochondrial membrane. It plays a crucial role in maintaining mitochondrial function and integrity. This compound is characterized by its four palmitic acid chains, which contribute to its distinctive structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cardiolipin (16:0/16:0/16:0/16:0) can be synthesized through a series of enzymatic reactions. In humans, it is synthesized by cardiolipin synthase from phosphatidylglycerol and cytidinediphosphate-diacylglycerol . The process involves the transfer of palmitic acid chains to the glycerol backbone, resulting in the formation of the tetrapalmitoyl structure.
Industrial Production Methods: Industrial production of cardiolipin involves the extraction and purification from biological sources, such as bovine heart mitochondria. The process includes lipid extraction, chromatographic separation, and purification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in mitochondrial dysfunction and apoptosis .
Common Reagents and Conditions: Common reagents used in the reactions of cardiolipin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under physiological conditions, with pH and temperature optimized for specific enzymatic activities .
Major Products Formed: The major products formed from the oxidation of cardiolipin include hydroperoxides and aldehydes, which can further react to form secondary products. These products are often involved in signaling pathways related to cell death and inflammation .
Scientific Research Applications
Cardiolipin (16:0/16:0/16:0/16:0) has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.
Biology: Plays a critical role in mitochondrial bioenergetics and membrane dynamics.
Medicine: Alterations in cardiolipin composition are associated with various diseases, including Barth syndrome, heart failure, and neurodegenerative disorders.
Mechanism of Action
Cardiolipin exerts its effects by interacting with various mitochondrial proteins and enzymes. It stabilizes the structure of the mitochondrial membrane and facilitates the formation of supercomplexes involved in oxidative phosphorylation. Cardiolipin also participates in the regulation of apoptosis by interacting with cytochrome c and other pro-apoptotic factors .
Comparison with Similar Compounds
Cardiolipin (16:0/16:0/16:0/16:0) is unique due to its four palmitic acid chains, which distinguish it from other cardiolipin species that may contain different fatty acid compositions. Similar compounds include:
Cardiolipin (160/181/160/181): Contains a mix of palmitic and oleic acid chains, resulting in different biophysical properties.
Cardiolipin (182/182/182/182): Predominantly found in heart tissue, with linoleic acid chains contributing to its role in mitochondrial function.
Cardiolipin (16:0/16:0/16:0/16:0) is particularly significant for its role in stabilizing mitochondrial membranes and its involvement in various cellular processes.
Properties
Molecular Formula |
C73H142O17P2 |
|---|---|
Molecular Weight |
1353.8 g/mol |
IUPAC Name |
[(2R)-3-[[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C73H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)/t68-,69-/m1/s1 |
InChI Key |
GRTNLBQYBYZCCM-ULKDXPJMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)

![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)




